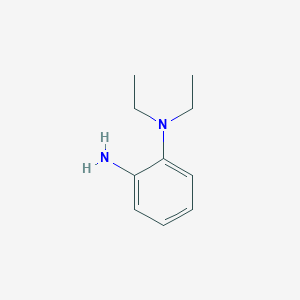

N1,N1-Diethylbenzene-1,2-diamine

描述

BenchChem offers high-quality N1,N1-Diethylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-Diethylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-N,2-N-diethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAKESQZGPZDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331334 | |

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-34-9 | |

| Record name | N,N-diethylphenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N1-Diethylbenzene-1,2-diamine: A Key Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Diethylbenzene-1,2-diamine, an ortho-substituted aromatic diamine, is a versatile chemical intermediate with significant potential in various fields of scientific research, particularly in medicinal chemistry and materials science. Its unique structural arrangement, featuring a primary and a tertiary amine on adjacent positions of a benzene ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its utility for professionals in drug discovery and development.

Chemical Identity and Structure

N1,N1-Diethylbenzene-1,2-diamine is systematically named N¹,N¹-diethylbenzene-1,2-diamine. Its structure is characterized by a benzene ring substituted with a primary amine (-NH₂) group and a diethylamino [-N(CH₂CH₃)₂] group at adjacent (ortho) positions.

Key Identifiers:

-

CAS Number: 19056-34-9[1]

-

Molecular Formula: C₁₀H₁₆N₂[1]

-

Molecular Weight: 164.25 g/mol [1]

-

IUPAC Name: N¹,N¹-diethylbenzene-1,2-diamine[1]

The presence of both a nucleophilic primary amine and a sterically hindered tertiary amine in close proximity dictates its chemical behavior, making it a valuable synthon for constructing complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of N1,N1-Diethylbenzene-1,2-diamine is crucial for its effective use in research and development.

Table 1: Physicochemical Properties of N1,N1-Diethylbenzene-1,2-diamine

| Property | Value | Source |

| Boiling Point | 312.5 °C (at 744 Torr) | |

| Density (Predicted) | 1.009 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.75 ± 0.38 |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a complex multiplet pattern for the aromatic protons, a quartet for the methylene (-CH₂-) protons of the ethyl groups, and a triplet for the methyl (-CH₃) protons. The protons of the primary amine group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with those directly attached to the nitrogen atoms shifted downfield. Separate signals for the methylene and methyl carbons of the ethyl groups would also be present.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine, C-N stretching bands, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 164.25, with characteristic fragmentation patterns involving the loss of ethyl groups.

Synthesis of N1,N1-Diethylbenzene-1,2-diamine

The synthesis of N1,N1-Diethylbenzene-1,2-diamine can be achieved through a multi-step process, typically starting from a readily available nitroaromatic compound. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group on a nitrobenzene derivative with diethylamine, followed by the reduction of the nitro group.

A plausible synthetic route starts with 1-fluoro-2-nitrobenzene. The fluorine atom serves as a good leaving group for nucleophilic aromatic substitution by diethylamine. The resulting N,N-diethyl-2-nitroaniline is then reduced to the desired N1,N1-Diethylbenzene-1,2-diamine.

Caption: Synthetic workflow for N1,N1-Diethylbenzene-1,2-diamine.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Synthesis of N,N-Diethyl-2-nitroaniline:

-

To a solution of 1-fluoro-2-nitrobenzene in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add an excess of diethylamine and a base like potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 90-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N,N-Diethyl-2-nitroaniline.

-

-

Step 2: Synthesis of N1,N1-Diethylbenzene-1,2-diamine:

-

Dissolve the N,N-Diethyl-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., using stannous chloride in concentrated hydrochloric acid).

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the reaction is complete (monitored by TLC).

-

If using chemical reduction, stir the reaction mixture, possibly with heating, until the starting material is consumed.

-

After the reaction is complete, work up the mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For chemical reduction, neutralize the acidic solution with a base (e.g., NaOH) and extract the product.

-

Dry the organic extract and evaporate the solvent. The crude product can be purified by vacuum distillation or column chromatography to yield pure N1,N1-Diethylbenzene-1,2-diamine.

-

Chemical Reactivity and Applications in Synthesis

The synthetic utility of N1,N1-Diethylbenzene-1,2-diamine stems from the differential reactivity of its two amino groups. The primary amine is a potent nucleophile, while the tertiary amine is non-nucleophilic but can act as a base. This structural feature makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Key Reactions:

-

Condensation Reactions: The primary amine readily undergoes condensation with dicarbonyl compounds, α-haloketones, and other electrophiles to form a variety of heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines.

-

Benzodiazepine Synthesis: A significant application of ortho-phenylenediamines is in the synthesis of benzodiazepines, a class of psychoactive drugs. Condensation with β-dicarbonyl compounds or their equivalents can yield 1,5-benzodiazepine derivatives.

-

Benzimidazole Synthesis: Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of benzimidazoles, another important heterocyclic motif in medicinal chemistry.

Caption: Key synthetic applications of N1,N1-Diethylbenzene-1,2-diamine.

The presence of the diethylamino group can influence the pharmacological properties of the resulting heterocyclic compounds, potentially enhancing their lipophilicity and modulating their interaction with biological targets. This makes N1,N1-Diethylbenzene-1,2-diamine a particularly interesting building block for generating novel drug candidates.

Safety and Handling

While a specific safety data sheet (SDS) for N1,N1-Diethylbenzene-1,2-diamine is not widely available, information from its isomers and related compounds suggests that it should be handled with care. The analogous N,N-Diethyl-p-phenylenediamine is classified as toxic if swallowed and can cause severe skin burns and eye damage.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N1,N1-Diethylbenzene-1,2-diamine is a valuable and versatile building block for organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its unique structure, with adjacent primary and tertiary amine functionalities, offers a range of synthetic possibilities for drug development professionals and researchers. A clear understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the creation of novel and complex molecular entities. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

-

PubChem. N,N-Diethyl-p-phenylenediamine. [Link]

-

Singh, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3267. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N1,N1-Diethylbenzene-1,2-diamine

Introduction: The Strategic Importance of N1,N1-Diethylbenzene-1,2-diamine

N1,N1-Diethylbenzene-1,2-diamine is an unsymmetrically substituted aromatic diamine that serves as a highly valuable building block in organic synthesis. Its unique structure, featuring both a primary and a tertiary aromatic amine in an ortho relationship, makes it a strategic precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other nitrogen-containing scaffolds of medicinal and material science interest.[1][2] The diethylamino group provides steric bulk and electronic modification compared to its unsubstituted parent, o-phenylenediamine, influencing the reactivity, solubility, and biological activity of its derivatives. This guide provides a detailed exploration of the principal synthetic pathways to this key intermediate, offering field-proven insights for researchers in drug development and chemical synthesis.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of N1,N1-Diethylbenzene-1,2-diamine is most effectively achieved through a multi-step sequence that ensures regiochemical control and high yields. Direct alkylation of o-phenylenediamine is generally avoided due to the high propensity for over-alkylation and the formation of a complex mixture of mono-, di-, tri-, and even tetra-alkylated products, which are challenging to separate. Therefore, more controlled, stepwise strategies are overwhelmingly preferred.

The most reliable and scalable approaches commence with a pre-functionalized benzene ring, typically an ortho-halonitrobenzene, which allows for the sequential introduction of the two distinct amine functionalities.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction

This is arguably the most robust and widely applicable method. It leverages the electron-withdrawing nature of a nitro group to activate an ortho-positioned halogen for nucleophilic aromatic substitution by diethylamine. The subsequent reduction of the nitro group unmasks the primary amine to yield the final product.

Causality Behind Experimental Choices:

-

Starting Material: 1-Fluoro-2-nitrobenzene is an ideal starting material. The fluorine atom is a superior leaving group in SNAr reactions compared to chlorine or bromine due to the high polarization of the C-F bond, which enhances the susceptibility of the ipso-carbon to nucleophilic attack.

-

Nucleophile & Base: Diethylamine serves as the incoming nucleophile. A moderate base, such as potassium carbonate (K2CO3), is essential to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion.[3]

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is chosen to dissolve the reagents and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction rate.[4]

-

Reduction Step: The reduction of the intermediate, N,N-diethyl-2-nitroaniline, can be achieved through various methods. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method, producing water as the only byproduct.[4] Alternative "green chemistry" approaches also utilize catalysts like Raney Nickel under hydrogen pressure.[5] Classical methods involving metal/acid reductions, such as with Tin(II) chloride (SnCl2) or iron powder in acidic media, are also effective but involve more complex workups to remove metal salt byproducts.[6]

Caption: SNAr and Reduction Pathway for Synthesis.

Pathway 2: Reductive Amination of 2-Nitroaniline (Hypothetical Route)

An alternative, though less common, pathway involves the initial reductive amination of 2-nitroaniline with acetaldehyde in the presence of a reducing agent to form N-ethyl-2-nitroaniline, followed by a second reductive amination or direct alkylation and a final nitro group reduction.

Challenges and Considerations:

-

Selectivity: Controlling the reaction to achieve selective diethylation without side reactions can be challenging.

-

Multiple Steps: This route may involve more steps compared to the SNAr approach, potentially lowering the overall yield.

-

Reductive Amination Conditions: The process involves the in-situ formation of an imine or enamine, which is then reduced. Common reducing agents for this transformation include sodium triacetoxyborohydride or catalytic hydrogenation.[7]

Due to the superior control and efficiency of the SNAr pathway, it remains the method of choice for preparing N1,N1-Diethylbenzene-1,2-diamine.

Data Summary: Comparison of Synthesis Pathways

| Feature | Pathway 1: SNAr & Reduction | Pathway 2: Sequential Alkylation/Amination | Direct Alkylation of o-Phenylenediamine |

| Starting Material | 1-Fluoro-2-nitrobenzene | 2-Nitroaniline | o-Phenylenediamine |

| Key Reagents | Diethylamine, K2CO3, Pd/C, H2 | Ethylating agent (e.g., EtI), Reducing agent | Ethylating agent (e.g., EtI), Base |

| Typical Overall Yield | High (typically >75% over 2 steps) | Moderate | Low and Variable |

| Advantages | Excellent regiocontrol, high yields, scalable.[4] | Utilizes a common starting material. | Fewest theoretical steps. |

| Disadvantages | Requires specific ortho-halonitrobenzene precursor. | Potential for side reactions, multiple steps. | Poor selectivity, complex product mixture, difficult purification.[8] |

Detailed Experimental Protocols

The following section provides a validated, step-by-step protocol for the synthesis of N1,N1-Diethylbenzene-1,2-diamine via the SNAr and reduction pathway.

Experimental Workflow Overview

Caption: General Experimental Workflow for the Two-Step Synthesis.

Part A: Synthesis of N,N-Diethyl-2-nitroaniline

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (e.g., 5.0 g, 35.4 mmol), potassium carbonate (7.3 g, 53.1 mmol, 1.5 equiv), and dimethyl sulfoxide (DMSO, 70 mL).

-

Nucleophile Addition: While stirring the mixture, add diethylamine (5.5 mL, 53.1 mmol, 1.5 equiv) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup and Extraction: Cool the mixture to room temperature and pour it into 300 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash them with water (2 x 100 mL) followed by a saturated aqueous NaCl solution (1 x 100 mL) to remove residual DMSO and salts.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N,N-diethyl-2-nitroaniline as a yellow-orange oil.

Part B: Synthesis of N1,N1-Diethylbenzene-1,2-diamine

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve the N,N-diethyl-2-nitroaniline (e.g., 4.0 g, 20.6 mmol) obtained from Part A in methanol (80 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~400 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Final Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting residue is the target product, N1,N1-Diethylbenzene-1,2-diamine, which can be further purified by vacuum distillation if necessary. The product is typically a dark oil that should be stored under an inert atmosphere to prevent oxidation.

References

- CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry.

- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.

- N,N-Diethyl-p-phenylenediamine - Echemi.

- N,N-Diethyl-1,4-phenylenediamine synthesis - ChemicalBook.

- The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - ResearchG

- Amine synthesis by reductive amination (reductive alkyl

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH.

- REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES)

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

- 4. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. echemi.com [echemi.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Detailed synthesis protocol for N1,N1-Diethylbenzene-1,2-diamine

An Application Note and Detailed Protocol for the Synthesis of N1,N1-Diethylbenzene-1,2-diamine

Abstract

N1,N1-Diethylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis. Its synthesis requires a carefully controlled process to achieve selective N-alkylation. This document provides a comprehensive guide for the synthesis of N1,N1-Diethylbenzene-1,2-diamine, intended for researchers, scientists, and professionals in drug development. The protocol herein is constructed based on established methodologies for the selective alkylation of aromatic amines, providing a robust framework for its successful preparation and purification.

Introduction

Substituted 1,2-phenylenediamines are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of heterocyclic molecules, ligands for metal complexes, and active pharmaceutical ingredients. The introduction of alkyl groups onto the nitrogen atoms of the diamine can significantly modulate the electronic and steric properties of the resulting molecule, influencing its reactivity and biological activity.

The selective synthesis of N1,N1-Diethylbenzene-1,2-diamine presents a common challenge in organic synthesis: achieving mono-alkylation on a multifunctional molecule without significant formation of di- or poly-alkylated byproducts. This protocol outlines a reliable two-step procedure involving the reductive amination of 2-nitroaniline with acetaldehyde, followed by the reduction of the nitro group to afford the target diamine. This approach is favored for its high selectivity and the use of readily available starting materials.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two key transformations, as illustrated in the workflow diagram below. This strategy is designed to circumvent the challenges associated with the direct alkylation of 1,2-phenylenediamine, which often leads to a mixture of N-alkylated and N,N'-dialkylated products.

Diagram: Synthetic Workflow

Application Notes and Protocols: N¹,N¹-Diethylbenzene-1,2-diamine in Organometallic Chemistry

Senior Application Scientist Note: The following guide on N¹,N¹-Diethylbenzene-1,2-diamine as a ligand in organometallic chemistry is constructed based on established principles of coordination chemistry and analogous applications of similar N,N-disubstituted o-phenylenediamine ligands. Direct literature on the specific applications and detailed protocols for N¹,N¹-Diethylbenzene-1,2-diamine is sparse, indicating a promising area for novel research. The protocols and insights provided herein are therefore predictive and aim to serve as a foundational guide for researchers venturing into this underexplored field.

Introduction: The Untapped Potential of an Asymmetric Diamine Ligand

N¹,N¹-Diethylbenzene-1,2-diamine is an intriguing, yet underutilized, bidentate ligand in the realm of organometallic chemistry. Its structure, featuring a chiral tertiary amine and a primary amine on an aromatic backbone, presents a unique combination of steric bulk and electronic asymmetry. This asymmetry can be a powerful tool in catalysis, potentially influencing enantioselectivity in asymmetric synthesis. The diethyl substitution on one of the nitrogen atoms introduces significant steric hindrance, which can create a well-defined coordination pocket around a metal center, thereby influencing substrate approach and transition state geometries. Furthermore, the presence of a primary amine allows for further functionalization, opening avenues for the creation of more complex ligand scaffolds.

This document provides a comprehensive overview of the potential applications of N¹,N¹-Diethylbenzene-1,2-diamine as a ligand, including detailed, albeit prospective, protocols for its synthesis, the preparation of its metal complexes, and its application in catalytic cross-coupling reactions.

Physicochemical Properties and Handling

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Likely a pale yellow to brown oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Toluene) and sparingly soluble in water. |

| Handling Precautions | Aromatic amines are often toxic and can be skin and eye irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. |

Ligand Synthesis: A Generalized Approach

The synthesis of asymmetrically substituted o-phenylenediamines can be achieved through several routes. A common strategy involves the reductive amination of a nitroaniline precursor.

Protocol 1: Synthesis of N¹,N¹-Diethylbenzene-1,2-diamine

This protocol is adapted from established methods for the synthesis of related N-alkylated anilines and diamines.

Step 1: N,N-Diethylation of 2-Nitroaniline

-

To a solution of 2-nitroaniline (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.5 eq.).

-

Add iodoethane (2.2 eq.) to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure. The crude N,N-diethyl-2-nitroaniline can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the N,N-diethyl-2-nitroaniline (1.0 eq.) in ethanol or ethyl acetate.

-

Carefully add a reducing agent such as tin(II) chloride dihydrate (4.0 eq.) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

For the tin(II) chloride reduction, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen until the uptake ceases.

-

After completion, if using tin(II) chloride, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the catalyst through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N¹,N¹-Diethylbenzene-1,2-diamine.

Causality in Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for the N-alkylation of anilines, minimizing side reactions.

-

Choice of Reducing Agent: Both tin(II) chloride and catalytic hydrogenation are effective for the reduction of aromatic nitro groups. Catalytic hydrogenation is often preferred for its cleaner work-up, but can sometimes be sensitive to other functional groups.

Coordination Chemistry and Complex Synthesis

N¹,N¹-Diethylbenzene-1,2-diamine is expected to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The steric bulk of the diethyl groups is likely to influence the coordination geometry and the number of ligands that can bind to the metal.

Protocol 2: Synthesis of a Palladium(II) Complex

Palladium complexes bearing diamine ligands are widely used in cross-coupling catalysis.

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N¹,N¹-Diethylbenzene-1,2-diamine (1.0 eq.) in anhydrous dichloromethane or toluene.

-

To this solution, add a solution of a suitable palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or palladium(II) acetate (Pd(OAc)₂), (1.0 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours. A color change or the formation of a precipitate may be observed.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude complex, which can then be purified by recrystallization.

Self-Validating System:

-

Characterization: The successful synthesis of the complex should be confirmed by techniques such as ¹H and ¹³C NMR spectroscopy (observing shifts in the ligand's signals upon coordination), FT-IR spectroscopy (changes in N-H stretching frequencies), and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural information.

Application in Catalysis: A Prospective Look

The unique steric and electronic properties of N¹,N¹-Diethylbenzene-1,2-diamine make its metal complexes promising candidates for various catalytic transformations. A particularly relevant application is in palladium-catalyzed cross-coupling reactions.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

-

To a Schlenk tube, add the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., potassium carbonate, 2.0 eq.).

-

In a separate vial, prepare the catalyst in situ by dissolving the palladium(II) precursor (e.g., Pd(OAc)₂, 1-5 mol%) and N¹,N¹-Diethylbenzene-1,2-diamine (1-5 mol%) in the reaction solvent (e.g., a mixture of toluene and water).

-

Add the catalyst solution to the Schlenk tube containing the substrates and base.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

-

Catalyst Loading: The optimal catalyst loading should be determined empirically, but starting with 1-2 mol% is a common practice.

-

Solvent System: A biphasic solvent system like toluene/water is often used in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Ligand-to-Metal Ratio: A 1:1 or slightly higher ligand-to-metal ratio is typically employed to ensure the formation of the desired active catalytic species.

Potential in Drug Development

Diamine scaffolds are prevalent in many biologically active molecules. The N¹,N¹-Diethylbenzene-1,2-diamine framework could serve as a valuable building block in medicinal chemistry. Its metal complexes could also be investigated for their potential as therapeutic agents, for example, as anticancer agents, by leveraging the cytotoxic properties of certain metal ions when delivered in a specific coordination environment.

Conclusion and Future Outlook

N¹,N¹-Diethylbenzene-1,2-diamine represents a ligand with significant, yet largely unexplored, potential in organometallic chemistry and catalysis. Its unique structural features suggest that its metal complexes could exhibit novel reactivity and selectivity. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers interested in exploring the coordination chemistry and catalytic applications of this promising ligand. Further research is warranted to fully elucidate its properties and unlock its potential in synthetic and medicinal chemistry.

References

Due to the limited specific literature on N¹,N¹-Diethylbenzene-1,2-diamine, the following references provide foundational knowledge and protocols for related diamine ligands and their applications in organometallic chemistry.

-

Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

-

Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4442–4489. [Link]

-

Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Reductive Elimination from Palladium(II). J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]

Application of N1,N1-Diethylbenzene-1,2-diamine in Asymmetric Catalysis: Current Landscape and Future Potential

A comprehensive search of the current scientific literature reveals a notable absence of specific applications for N1,N1-Diethylbenzene-1,2-diamine as a chiral ligand in asymmetric catalysis. While the broader class of 1,2-diamines is a cornerstone of modern enantioselective synthesis, with prominent examples like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) derivatives being extensively used, the diethyl-substituted phenylenediamine variant appears to be an underexplored area of research.

This application note will, therefore, provide a detailed overview of the foundational principles of using chiral 1,2-diamines in asymmetric catalysis, drawing upon well-established examples to illustrate the potential applications and the underlying mechanistic rationale that could be extended to N1,N1-Diethylbenzene-1,2-diamine. We will present generalized protocols for ligand synthesis, catalyst formation, and catalytic reactions, which would serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this specific diamine.

The Privileged Scaffold: Chiral 1,2-Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are considered "privileged ligands" in asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of transition metals, including ruthenium, rhodium, iridium, and palladium.[1][2] These complexes have demonstrated remarkable efficiency and enantioselectivity in a variety of transformations crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.[3]

The efficacy of these ligands stems from their C2-symmetry (in many cases) and the conformational rigidity of the five-membered chelate ring they form with the metal center. This well-defined chiral environment around the metal is key to differentiating between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Synthesis of N1,N1-Diethylbenzene-1,2-diamine

A plausible synthetic route to N1,N1-Diethylbenzene-1,2-diamine would involve a two-step process starting from 1-fluoro-2-nitrobenzene. The first step is a nucleophilic aromatic substitution with diethylamine, followed by the reduction of the nitro group to an amine.

Caption: Plausible synthetic route to N1,N1-Diethylbenzene-1,2-diamine.

Protocol 1: Synthesis of N1,N1-Diethyl-2-nitroaniline

-

To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as DMSO or DMF, add a base like potassium carbonate (1.5 eq).

-

Add diethylamine (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N,N-diethyl-2-nitroaniline.

Protocol 2: Synthesis of N1,N1-Diethylbenzene-1,2-diamine

-

Dissolve N,N-diethyl-2-nitroaniline (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield N1,N1-Diethylbenzene-1,2-diamine, which can be further purified by distillation or chromatography if necessary.

Formation of Chiral Metal Complexes

The synthesized N1,N1-Diethylbenzene-1,2-diamine can be used as a ligand to prepare chiral transition metal complexes. The following is a general protocol for the in situ preparation of a Ruthenium(II) catalyst, analogous to the well-known Noyori-type catalysts used for asymmetric transfer hydrogenation.

Caption: General workflow for the in situ formation of a Ru(II)-diamine catalyst.

Protocol 3: In Situ Preparation of a Ru(II)-N1,N1-Diethylbenzene-1,2-diamine Catalyst

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (1.0 mol%) and the chiral N1,N1-Diethylbenzene-1,2-diamine ligand (2.2 mol%).

-

Add a degassed solvent, typically isopropanol, which also serves as the hydrogen source in transfer hydrogenation.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The resulting solution is then ready for the addition of the substrate.

Potential Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a powerful and widely used transformation. Catalysts derived from chiral 1,2-diamines are particularly effective for this reaction.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Acetophenone with Diamine-Ru(II) Catalysts

| Entry | Chiral Diamine Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | (S,S)-TsDPEN | 1 | i-PrONa | i-PrOH | 8 | >99 | 98 (R) |

| 2 | (R,R)-TsDPEN | 1 | i-PrONa | i-PrOH | 8 | >99 | 98 (S) |

Data is illustrative and based on well-established literature for TsDPEN.

Protocol 4: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

-

Prepare the active catalyst solution in isopropanol as described in Protocol 3.

-

To this solution, add the prochiral ketone (e.g., acetophenone, 100 eq).

-

Add a solution of a base, such as sodium isopropoxide or potassium tert-butoxide (5 mol%), in isopropanol.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the chiral alcohol by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Mechanistic Considerations

The mechanism of the Ru(II)-diamine catalyzed transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the carbonyl group of the ketone via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N¹,N¹-Diethylbenzene-1,2-diamine

Welcome to the technical support guide for the purification of crude N¹,N¹-Diethylbenzene-1,2-diamine (DEBDA). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity DEBDA. We will address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purifying Aromatic Diamines

N¹,N¹-Diethylbenzene-1,2-diamine is a valuable building block in synthetic chemistry. Like many aromatic diamines, it presents unique purification challenges. The presence of two electron-donating amino groups on the benzene ring makes the molecule highly susceptible to oxidation, which is often the primary source of colored impurities.[1] Incomplete reactions or side reactions during its synthesis can also introduce impurities with similar polarities, complicating separation.

This guide provides a systematic approach to diagnosing purity issues and selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude N¹,N¹-Diethylbenzene-1,2-diamine is a dark red or brown oil. Is this normal, and what causes the color?

A1: Yes, it is very common for crude samples of aromatic diamines to be dark-colored. The primary cause is oxidation. The electron-rich aromatic ring is easily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This oxidation leads to the formation of highly conjugated, colored quinone-imine type species. While some color is expected, a very dark or black appearance suggests significant oxidation or the presence of polymeric byproducts from the synthesis.[1]

Q2: How should I properly store crude and purified N¹,N¹-Diethylbenzene-1,2-diamine to prevent degradation?

A2: Proper storage is critical to maintaining the integrity of the compound. We recommend the following:

-

Inert Atmosphere: Store the container under an inert gas like Argon or Nitrogen to displace oxygen.

-

Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light.

-

Low Temperature: Store in a refrigerator or freezer. For long-term storage, a freezer is preferable.[2]

-

Secure Sealing: Ensure the container is tightly sealed with a high-quality cap and septum to prevent moisture and air ingress.

Q3: What are the most common impurities I should expect in my crude product?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of 2-nitro-N,N-diethylaniline. Based on this and similar syntheses, you can expect:

-

Unreacted Starting Materials: e.g., 2-nitro-N,N-diethylaniline.

-

Reaction Intermediates: Partially reduced species like nitroso compounds.

-

Isomeric Byproducts: Positional isomers if the starting materials were not regiochemically pure.

-

Solvents and Reagents: Residual solvents from the reaction or workup (e.g., ethanol, ethyl acetate, THF) and leftover reagents.

-

Polymeric Tars: High molecular weight byproducts formed during the reaction, often dark and non-volatile.

Q4: Which analytical technique is best for assessing the purity of my sample?

A4: A combination of techniques is ideal:

-

Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative assessment of the number of components. Staining with an oxidizing agent like potassium permanganate can help visualize non-UV active impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information (as % area) and allows for the identification of volatile impurities by their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment, especially for identifying and quantifying isomeric or structurally similar impurities.

Purification Strategy Selection

Choosing the right purification method is key to success. The following diagram outlines a logical workflow for selecting a technique based on the nature of the impurities.

Caption: Decision workflow for selecting a DEBDA purification method.

Troubleshooting Guide

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |

| Product darkens rapidly after purification. | Oxidation. The purified compound is highly active and reacts with atmospheric oxygen. | Handle and store the purified product exclusively under an inert atmosphere (Ar or N₂). Use solvents that have been de-gassed by sparging with an inert gas. |

| Low recovery after vacuum distillation. | 1. Decomposition: The distillation temperature is too high. 2. Loss to Vacuum: The vacuum is too strong, and the product is being pulled into the cold trap. 3. High Holdup: The distillation apparatus is too large for the sample size. | 1. Ensure the vacuum is below 1 mmHg to lower the boiling point. Use a well-insulated distillation column. 2. Carefully control the temperature gradient and use a properly chilled (-78 °C) cold trap. 3. Use a short-path distillation apparatus (Kugelrohr) for small quantities. |

| Product will not crystallize. | The compound is likely an oil or a very low-melting solid at room temperature. Impurities can also inhibit crystallization. | Convert the diamine to a salt (e.g., hydrochloride or sulfate), which is typically a stable, crystalline solid.[3][4] Purify the salt by recrystallization from a suitable solvent (e.g., ethanol/ether), then neutralize with a base to regenerate the pure free diamine. |

| Significant tailing on silica gel column chromatography. | The basic amino groups are interacting strongly with the acidic silica gel surface. | Pre-treat the silica gel with a solvent mixture containing 1-2% triethylamine or ammonia. Alternatively, use a less acidic stationary phase like alumina (basic or neutral). |

| Product purity does not improve after acid-base extraction. | The main impurities are also basic and are co-extracted with the product. | This method is ineffective for removing other basic impurities like isomers. Switch to a separation technique based on a different physical property, such as vacuum distillation (boiling point) or chromatography (polarity/adsorption). |

Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation

This is the most effective method for removing non-volatile impurities (polymers, salts) and residual high-boiling solvents.

Rationale: By significantly reducing the pressure, the boiling point of DEBDA is lowered, allowing it to vaporize at a temperature that avoids thermal decomposition.

Step-by-Step Methodology:

-

Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-greased with high-vacuum grease.

-

Charge the Flask: Add the crude DEBDA (e.g., 5-10 g) and a small magnetic stir bar to the distillation flask.

-

Attach to Vacuum: Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone).

-

Evacuate: Slowly open the vacuum valve. The crude oil may bubble as residual low-boiling solvents are removed. Allow the system to pump down to a stable, low pressure (<1 mmHg).

-

Heating: Begin stirring and slowly heat the distillation flask using a heating mantle with a sand bath for even temperature distribution.

-

Fraction Collection:

-

A forerun of any remaining volatile impurities may distill first.

-

Collect the main product fraction. Based on related compounds like N,N-diethyl-1,4-phenylenediamine, the boiling point is approximately 115-116 °C at 5 mmHg.[5] The exact temperature for the 1,2-isomer will vary, so collection should be guided by observing the reflux ring and the clarity of the distillate.

-

Stop the distillation when the temperature rises or drops, or when dark, tarry material begins to remain in the distillation pot.

-

-

Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting with an inert gas (e.g., Nitrogen).

Protocol 2: Purification via Salt Formation and Recrystallization

This method is ideal when the product is an oil that is difficult to handle or when distillation is not feasible.

Rationale: Converting the basic diamine to a salt (e.g., hydrochloride) creates an ionic compound that is typically a solid with well-defined crystallization properties. Impurities that do not form salts or have different solubilities can be removed during recrystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude DEBDA in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude).

-

Acidification: While stirring, slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) until no further precipitation is observed. The solution should be acidic to litmus paper.

-

Isolation of Crude Salt: Collect the precipitated solid (N¹,N¹-Diethylbenzene-1,2-diammonium dichloride) by vacuum filtration. Wash the solid with cold diethyl ether to remove colored, non-basic impurities.

-

Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Liberation of Free Base:

-

Dissolve the purified salt in water.

-

Cool the aqueous solution in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).

-

The purified DEBDA will separate as an oil. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure diamine.

-

References

- CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- ChemicalBook.

- Echemi. N,N-Diethyl-p-phenylenediamine.

- PubChem. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120.

- PubChem.

- AiFChem. N1,N1-Diethylbenzene-1,2-diamine | 19056-34-9.

Sources

- 1. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 [chemicalbook.com]

- 4. N,N-Diethyl-p-phenylenediamine sulfate | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

How to prevent the oxidation of N1,N1-Diethylbenzene-1,2-diamine

Welcome to the technical support center for N1,N1-Diethylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this air-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and stability of your experiments.

Introduction to N1,N1-Diethylbenzene-1,2-diamine Instability

N1,N1-Diethylbenzene-1,2-diamine, like many ortho-phenylenediamines, is highly susceptible to atmospheric oxidation. The presence of two electron-donating amino groups on adjacent positions of the aromatic ring makes the compound readily oxidizable. This oxidation process can lead to the formation of colored impurities, primarily quinone-diimine and polymeric species, which can compromise the compound's purity, affect reaction outcomes, and interfere with analytical characterization. Understanding the mechanisms of oxidation and implementing preventative measures are critical for successful experimentation. Phenylenediamines are known to be susceptible to oxidation, which can create challenges with sample stability and analysis[1].

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My previously colorless or light-yellow N1,N1-Diethylbenzene-1,2-diamine has turned dark brown/red. What happened?

Answer: The discoloration of your N1,N1-Diethylbenzene-1,2-diamine is a clear indicator of oxidation. Exposure to atmospheric oxygen, and potentially light, initiates a reaction cascade that forms highly colored conjugated products. The primary oxidation products are typically derivatives of benzoquinone-diimine, which can further react to form polymeric materials. The ortho-diamine is particularly reactive due to the proximity of the two amino groups.

FAQ 2: What is the primary mechanism of oxidation for N1,N1-Diethylbenzene-1,2-diamine?

Answer: The oxidation of N1,N1-Diethylbenzene-1,2-diamine proceeds through a free-radical mechanism. The process is initiated by the abstraction of a hydrogen atom from one of the amino groups, followed by a second oxidation step to form a diimine.

Proposed Oxidation Pathway:

-

Initiation: An oxidizing agent (e.g., O₂) abstracts a hydrogen atom from the secondary amine, forming a resonance-stabilized aminyl radical.

-

Propagation: This radical can react with another molecule of the diamine or undergo further oxidation to form a quinone-diimine species. This highly conjugated molecule is responsible for the observed color.

-

Termination/Polymerization: The reactive intermediates can also undergo polymerization, leading to the formation of complex, often insoluble, dark-colored materials.

FAQ 3: How can I prevent the oxidation of N1,N1-Diethylbenzene-1,2-diamine during storage?

Answer: Proper storage is the most critical factor in preventing oxidation. The key is to minimize its exposure to air and light.

| Storage Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen, the primary oxidant. |

| Temperature | Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. | Reduces the rate of oxidation. |

| Container | Use an amber glass bottle with a well-sealed cap. For highly sensitive applications, consider a container with a septum for removal via syringe. | Protects from light, which can catalyze oxidation. A tight seal prevents atmospheric exchange. |

For routine handling, it is advisable to keep the container tightly closed in a dry and well-ventilated place, protected from direct sunlight[2][3]. Carcinogenic, teratogenic, or mutagenic materials should be stored in a separate, locked safety cabinet or room[4].

FAQ 4: What are the best practices for handling N1,N1-Diethylbenzene-1,2-diamine in the lab to avoid oxidation?

Answer: Handling procedures should be designed to maintain an inert environment throughout your experiment.

Experimental Workflow for Handling Air-Sensitive N1,N1-Diethylbenzene-1,2-diamine:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N1,N1-Diethylbenzene-1,2-diamine and N,N'-diethylbenzene-1,2-diamine for the Modern Researcher

For the discerning researcher in materials science, catalysis, and pharmaceutical development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast array of aromatic diamines, N-substituted benzene-1,2-diamines are of particular interest due to their versatile coordination chemistry and utility in the synthesis of heterocyclic scaffolds. This guide provides an in-depth comparison of two closely related isomers: the unsymmetrically substituted N1,N1-Diethylbenzene-1,2-diamine and the symmetrically substituted N,N'-diethylbenzene-1,2-diamine .

While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in peer-reviewed literature, this guide will leverage established principles of organic chemistry, supported by data from analogous systems, to provide a predictive analysis of their relative reactivity. We will delve into the nuanced differences in their electronic and steric profiles and how these characteristics are anticipated to influence their behavior in common synthetic applications.

Unveiling the Isomers: A Structural Overview

At first glance, N1,N1-Diethylbenzene-1,2-diamine and N,N'-diethylbenzene-1,2-diamine may appear to be simple positional isomers. However, the placement of the ethyl groups profoundly impacts the electronic distribution, steric hindrance, and hydrogen-bonding capabilities of the amino functionalities.

N1,N1-Diethylbenzene-1,2-diamine features a tertiary amine at the N1 position and a primary amine at the N2 position. This asymmetry introduces a significant disparity in the local environment of the two nitrogen atoms.

N,N'-diethylbenzene-1,2-diamine , in contrast, possesses two equivalent secondary amines, with each nitrogen atom bearing one ethyl group and one hydrogen atom. This symmetrical substitution pattern results in a more uniform distribution of steric bulk and electronic properties.

The Decisive Factors: Steric and Electronic Effects

The reactivity of these diamines is fundamentally governed by the interplay of steric and electronic effects. The "ortho effect," a well-documented phenomenon in aromatic chemistry, suggests that the close proximity of the two amino groups, coupled with their N-alkylation, will lead to distinct chemical behaviors.[1]

Electronic Landscape

The N,N-diethyl group in N1,N1-Diethylbenzene-1,2-diamine is a stronger electron-donating group compared to the N-ethyl group. This is due to the cumulative inductive effect of two ethyl groups. Consequently, the N1 nitrogen is more electron-rich and, in principle, a stronger Brønsted base and a more potent nucleophile than the nitrogen atoms in the symmetrically substituted isomer. However, this increased electron density is localized on a tertiary amine, which lacks a proton for certain reactions. The adjacent primary amine (N2) will have its basicity and nucleophilicity influenced by the neighboring bulky diethylamino group.

In N,N'-diethylbenzene-1,2-diamine , the two secondary amino groups have identical electronic environments. Their basicity and nucleophilicity will be intermediate between that of the primary and tertiary amines of the unsymmetrical isomer. The presence of an N-H bond on both nitrogens allows for their participation in reactions requiring a protonated intermediate or transition state.

Steric Hindrance: A Tale of Two Geometries

Steric hindrance plays a pivotal role in dictating the accessibility of the lone pairs on the nitrogen atoms.

-

N1,N1-Diethylbenzene-1,2-diamine : The tertiary N1 amine is significantly more sterically encumbered than the primary N2 amine. The two ethyl groups create a congested environment that can hinder the approach of electrophiles or metal centers. The primary N2 amine, while less hindered than N1, is still subject to steric pressure from the adjacent bulky diethylamino group.

-

N,N'-diethylbenzene-1,2-diamine : The steric hindrance at each nitrogen atom is moderate and equivalent. The single ethyl group on each nitrogen presents a smaller obstacle to incoming reagents compared to the diethylamino group of the unsymmetrical isomer.

Comparative Reactivity in Key Applications

The distinct steric and electronic profiles of these two isomers are expected to manifest in their reactivity across various applications, most notably in coordination chemistry and as nucleophiles in organic synthesis.

Coordination Chemistry: The Ligand's Perspective

Both diamines are capable of acting as bidentate ligands, forming stable five-membered chelate rings with metal ions. However, the nature of the resulting metal complexes is predicted to differ significantly.

N1,N1-Diethylbenzene-1,2-diamine is an asymmetric bidentate ligand. The significant difference in steric bulk and donor strength between the N1 (tertiary) and N2 (primary) donors can lead to distorted coordination geometries. The bulky N,N-diethyl group may enforce a specific conformation of the chelate ring and influence the coordination of other ligands to the metal center. This asymmetry can be advantageous in asymmetric catalysis where a chiral environment around the metal is desired.

N,N'-diethylbenzene-1,2-diamine acts as a symmetric bidentate ligand. The two equivalent secondary amine donors will lead to more symmetrical coordination complexes. The moderate steric hindrance of the N-ethyl groups is less likely to impose significant geometric constraints on the resulting complex compared to the N,N-diethyl group.

The table below summarizes the predicted properties of metal complexes with these ligands.

| Property | N1,N1-Diethylbenzene-1,2-diamine Ligand | N,N'-diethylbenzene-1,2-diamine Ligand | Rationale |

| Coordination Geometry | Often distorted | Generally more symmetric | Asymmetric steric and electronic properties of the donor atoms in the unsymmetrical ligand. |

| Ligand Field Strength | Potentially stronger due to the more basic N1 | Moderate | The more electron-rich tertiary amine in the unsymmetrical ligand may lead to stronger M-N bonds. |

| Catalytic Applications | Potentially useful in asymmetric catalysis | Suitable for a wide range of catalytic reactions | The inherent asymmetry of the unsymmetrical ligand can create a chiral pocket around the metal center. |

Experimental Protocols: A Guide to Synthesis and Comparison

Due to the limited availability of direct comparative studies, the following protocols are adapted from established procedures for the synthesis of related N-alkylated aromatic diamines.[2][3] These methods provide a reliable pathway to obtain both isomers and set the stage for a direct experimental comparison of their reactivity.

Synthesis of N,N'-diethylbenzene-1,2-diamine

This synthesis typically proceeds via a two-step sequence involving the di-alkylation of 2-nitroaniline followed by reduction of the nitro group. A more direct approach involves the reductive amination of 2-nitroaniline with acetaldehyde. A subsequent, more controlled method, involves the di-acylation of benzene-1,2-diamine followed by reduction.

Caption: A potential synthetic route to N,N'-diethylbenzene-1,2-diamine.

Step-by-Step Protocol:

-

Di-acylation of Benzene-1,2-diamine: To a solution of benzene-1,2-diamine (1 equivalent) in pyridine at 0 °C, slowly add acetic anhydride (2.2 equivalents). Stir the reaction mixture at room temperature for 4 hours. Pour the mixture into ice-water and collect the precipitate of N,N'-(benzene-1,2-diyl)diacetamide by filtration.

-

Di-ethylation of the Di-amide: To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF, add a solution of N,N'-(benzene-1,2-diyl)diacetamide (1 equivalent) in THF dropwise at 0 °C. After the evolution of hydrogen ceases, add ethyl iodide (2.5 equivalents) and reflux the mixture for 12 hours.

-

Reduction of the Di-amide: Cool the reaction mixture to 0 °C and carefully add lithium aluminum hydride (4 equivalents) in portions. Reflux the mixture for 8 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain N,N'-diethylbenzene-1,2-diamine.

Synthesis of N1,N1-Diethylbenzene-1,2-diamine

The synthesis of the unsymmetrical isomer requires a more controlled approach to achieve selective N,N-diethylation. A plausible route involves the mono-protection of one amino group of 2-nitroaniline, followed by diethylation of the other, and subsequent deprotection and reduction. A more direct synthesis involves the reaction of 2-fluoronitrobenzene with diethylamine, followed by reduction.

Caption: A plausible synthetic pathway for N1,N1-Diethylbenzene-1,2-diamine.

Step-by-Step Protocol:

-

N,N-Diethylation of 2-Fluoronitrobenzene: In a sealed tube, combine 2-fluoronitrobenzene (1 equivalent), diethylamine (2 equivalents), and potassium carbonate (1.5 equivalents) in DMSO. Heat the mixture at 120 °C for 24 hours. Cool the reaction mixture, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield N,N-Diethyl-2-nitroaniline.

-

Reduction of the Nitro Group: Dissolve N,N-Diethyl-2-nitroaniline (1 equivalent) in ethanol and add 10% Pd/C (5 mol%). Hydrogenate the mixture under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to afford N1,N1-Diethylbenzene-1,2-diamine.

Proposed Experiment for Reactivity Comparison: Acylation

To directly compare the nucleophilic reactivity of the two isomers, a competitive acylation experiment can be performed.

Protocol:

-

Prepare equimolar solutions of N1,N1-Diethylbenzene-1,2-diamine and N,N'-diethylbenzene-1,2-diamine in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride, dropwise with vigorous stirring.

-

After a set reaction time, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Analyze the product mixture by HPLC, GC-MS, and NMR spectroscopy to determine the relative amounts of the mono-acylated products from each diamine.

Predicted Outcome:

It is anticipated that the primary amine of N1,N1-Diethylbenzene-1,2-diamine will be the more reactive nucleophile due to its lower steric hindrance compared to the tertiary amine of the same molecule and the secondary amines of the symmetrical isomer. Therefore, the major mono-acylated product is expected to be N-(2-(diethylamino)phenyl)acetamide. The extent of acylation of N,N'-diethylbenzene-1,2-diamine will provide a direct measure of its nucleophilicity relative to the unsymmetrical isomer under these conditions.

Conclusion and Future Outlook

While a definitive, experimentally validated comparison of the reactivity of N1,N1-Diethylbenzene-1,2-diamine and N,N'-diethylbenzene-1,2-diamine is yet to be published, a careful analysis of their structures allows for informed predictions. The unsymmetrical substitution of N1,N1-Diethylbenzene-1,2-diamine results in two distinct nitrogen environments with differing steric and electronic properties, making it a compelling candidate for applications in asymmetric synthesis and catalysis. In contrast, the symmetrical nature of N,N'-diethylbenzene-1,2-diamine offers a more predictable and uniform reactivity profile, which may be advantageous in the construction of symmetrical molecular architectures.

The experimental protocols outlined in this guide provide a starting point for researchers to synthesize these compounds and conduct their own comparative studies. Such investigations will undoubtedly contribute valuable data to the field and enable a more rational design of new catalysts, materials, and therapeutic agents.

References

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]

-

Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(24), 9355–9360. [Link]

- CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. (2018, September 30). [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Structural Analysis of N1,N1-Diethylbenzene-1,2-diamine by NMR and Mass Spectrometry

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. The isomeric precision of substituted aromatic diamines, such as N1,N1-Diethylbenzene-1,2-diamine, is critical as different isomers can exhibit vastly different chemical and pharmacological properties. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will explore the causality behind experimental choices, compare the data with alternative methods, and provide actionable protocols for laboratory application.

Introduction to N1,N1-Diethylbenzene-1,2-diamine

N1,N1-Diethylbenzene-1,2-diamine (CAS No. 19056-34-9) is an aromatic amine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol .[1] Its structure features a benzene ring substituted with a primary amine (-NH₂) and a diethylamino group (-N(CH₂CH₃)₂) at adjacent (ortho) positions. The precise arrangement of these functional groups is paramount, and its confirmation requires sophisticated analytical techniques that can probe atomic connectivity and molecular mass with high fidelity. NMR and MS stand out as the principal methods for achieving this, offering complementary information that, when combined, provides a comprehensive structural picture.

PART 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement and connectivity of atoms in a molecule. It operates by probing the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom.

The Causality of NMR Experimental Choices

For a molecule like N1,N1-Diethylbenzene-1,2-diamine, a combination of ¹H (proton) and ¹³C NMR is the standard approach.

-

¹H NMR: This experiment is the first choice due to its high sensitivity and the wealth of information it provides. It allows us to "see" the hydrogen atoms (protons) in the molecule. We analyze three key features:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons, providing direct evidence of connectivity.

-

-

¹³C NMR: This experiment maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon atoms and identifying their chemical nature (e.g., aromatic vs. aliphatic).

Predicted NMR Spectra for N1,N1-Diethylbenzene-1,2-diamine

Based on the known structure and principles of NMR, we can predict the key features of its spectra:

Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ ≈ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting patterns as they are all unique and couple with each other.

-

Diethylamino -CH₂- (δ ≈ 3.0-3.5 ppm): These four protons are adjacent to a nitrogen atom and will appear as a quartet due to coupling with the three protons of the methyl group.

-

Primary Amine -NH₂ (δ ≈ 3.5-4.5 ppm): This signal, representing two protons, is often broad and its chemical shift can vary depending on the solvent and concentration.

-

Diethylamino -CH₃ (δ ≈ 1.0-1.5 ppm): These six protons will appear as a triplet, coupled to the two protons of the adjacent methylene group.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ≈ 110-150 ppm): Six distinct signals are expected for the six unique carbons of the benzene ring. The carbons directly attached to the nitrogen atoms will be the most downfield in this region.

-

Aliphatic Carbons (δ ≈ 15-50 ppm): Two signals are expected: one for the methylene (-CH₂) carbons and one for the terminal methyl (-CH₃) carbons of the ethyl groups.

General NMR Analysis Workflow

The logical flow of an NMR experiment is designed to ensure efficient and accurate data collection.

Caption: General workflow for NMR structural analysis.

PART 2: Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's substructure. It is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

The Causality of MS Experimental Choices

-

Ionization Method: The choice of ionization technique is critical.

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules like amines. It typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation, providing clear evidence of the molecular weight. For N1,N1-Diethylbenzene-1,2-diamine, ESI would be an excellent choice to confirm the molecular mass of 164.25 Da.

-

-

Tandem MS (MS/MS): To gain structural information with soft ionization, tandem mass spectrometry is employed. The [M+H]⁺ ion is selected and fragmented inside the mass spectrometer to generate a characteristic pattern, which helps piece together the molecular structure.

Predicted Mass Spectrum for N1,N1-Diethylbenzene-1,2-diamine

-

Molecular Ion: Using ESI, a prominent peak at m/z 165.139 should be observed, corresponding to the protonated molecule [C₁₀H₁₇N₂]⁺. Using high-resolution MS, this value can be measured with high accuracy, confirming the elemental composition.

-

Key Fragmentation Pathways: The fragmentation of aromatic amines is well-documented.[2][3] For N1,N1-Diethylbenzene-1,2-diamine, the most likely fragmentation would involve the loss of an ethyl group.

-

Loss of an ethyl radical (•CH₂CH₃): A significant fragment ion would be expected at m/z 135, corresponding to the [M - 29]⁺ ion. This is a common fragmentation pathway for N-ethylated compounds.

-

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the ring can also occur.

-

General Mass Spectrometry Analysis Workflow

The process for MS analysis is tailored to obtain both molecular weight and structural fragment data.

Caption: General workflow for MS structural analysis.

PART 3: Comparative Analysis and Alternative Methods

While NMR and MS are primary techniques, a holistic analytical approach often involves other methods. The choice depends on the specific question being asked—purity, identity, or quantity.

Head-to-Head Comparison: NMR vs. MS

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Information Provided | Atomic connectivity, 3D structure, stereochemistry | Molecular weight, elemental formula, substructures |

| Sample State | Solution | Solution or Solid (depends on source) |

| Sensitivity | Milligram to microgram | Microgram to nanogram (or lower) |

| Destructive? | No | Yes |